4-tert-Butyl-2-Nitrophenol: Synthetic Architecture, Physicochemical Profiling, and Application Scenarios
4-tert-Butyl-2-Nitrophenol: Synthetic Architecture, Physicochemical Profiling, and Application Scenarios
An In-Depth Technical Guide on 4-tert-butyl-2-nitrophenol (CAS 3279-07-0)[1]
CAS: 3279-07-0 Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol [2][3]
Executive Summary
4-tert-butyl-2-nitrophenol (4-tBu-2-NP) is a specialized aromatic intermediate characterized by the interplay between a bulky lipophilic tert-butyl group and an electron-withdrawing nitro functionality ortho to the phenolic hydroxyl. This structural duality makes it a critical scaffold in the synthesis of benzoxazole-based pharmaceuticals, hindered amine light stabilizers (HALS), and agrochemical actives.[4]
This whitepaper provides a rigorous technical analysis of 4-tBu-2-NP, moving beyond basic catalog data to explore synthetic optimization, self-validating purification protocols, and downstream utility in drug discovery.[4]
Chemical Identity & Physicochemical Profile
The physicochemical behavior of 4-tBu-2-NP is dominated by intramolecular hydrogen bonding between the hydroxyl proton and the nitro group oxygen. This "ortho-effect" significantly lowers the melting point compared to its isomers and enhances solubility in non-polar solvents—a critical factor for process chemists designing extraction protocols.
Table 1: Critical Physicochemical Data
| Property | Value | Technical Context |
| Physical State | Yellow Crystalline Solid / Amber Liquid | Low melting point (27–29 °C) means it often supercools to a liquid at room temperature. |
| Melting Point | 27 – 29 °C | Requires temperature-controlled storage to prevent phase cycling, which can degrade purity.[4] |
| Boiling Point | 97 °C (1 mmHg) | Steam volatile due to intramolecular H-bonding; allows purification via steam distillation. |
| pKa | ~7.23 (Predicted) | More acidic than 4-tert-butylphenol (pKa ~10.2) due to -I/-M effect of the nitro group. |
| LogP | 3.7 (Predicted) | Highly lipophilic; indicates excellent membrane permeability for derivatives. |
| Density | 1.12 g/mL | Denser than water; forms the bottom layer in aqueous extractions if chlorinated solvents are not used. |
Synthetic Routes & Optimization
The synthesis of 4-tBu-2-NP is a classic electrophilic aromatic substitution, yet it presents regioselectivity challenges that define yield and purity.
The Nitration Vector
The precursor, 4-tert-butylphenol, has a blocked para position.[4] The tert-butyl group exerts steric bulk, while the hydroxyl group strongly activates the ortho positions.[4]
-
Challenge: Over-nitration to 4-tert-butyl-2,6-dinitrophenol.
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Solution: Strict temperature control (-5°C to 0°C) and stoichiometric control of nitric acid.
Reaction Mechanism & Workflow
The following diagram illustrates the transformation pathway, highlighting the critical reduction step to the amino-derivative, which is the primary value-driver for this compound.
Figure 1: Synthetic pathway from 4-tert-butylphenol to the amino-derivative, emphasizing the electrophilic substitution mechanism.
Experimental Protocol: Synthesis & Purification
This protocol is designed for autonomy and self-validation . It avoids common pitfalls like "oiling out" and ensures removal of the dinitro impurity.[4]
Nitration Protocol
-
Preparation: Dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in Glacial Acetic Acid (40 mL). The non-polar solvent choice minimizes dinitration compared to aqueous acids.
-
Cooling: Chill the solution to 0–5 °C using an ice-salt bath. Critical: Monitoring internal temperature is mandatory; exotherms >10°C promote dinitration.[4]
-
Addition: Dropwise add a mixture of Nitric Acid (70%, 10 mL) and Acetic Acid (10 mL) over 45 minutes.
-
Quenching: Pour the reaction mixture into 200 mL of ice water. The product will precipitate as a yellow oil or solid (depending on ambient temp).
Self-Validating Purification System
Standard recrystallization often fails due to the low melting point. Use this Acid-Base Differential Extraction method:
-
Extraction: Extract the quenched mixture with Ethyl Acetate (3 x 50 mL).
-
Validation Step (TLC): Spot the organic layer. Mobile phase: Hexane/EtOAc (9:1).
-
Wash Cycle:
-
Wash organic layer with 10% NaHCO₃ (removes acid).
-
Field Insight: Do NOT wash with strong base (NaOH) initially, as the nitrophenol (pKa ~7.[4]2) will deprotonate and wash away into the aqueous layer.
-
-
Distillation (Optional): If high purity is required, utilize steam distillation .[4] The ortho-nitrophenol is steam volatile (due to H-bonding), whereas the para-impurities or dinitro compounds are not.
Analytical Characterization
To confirm identity without a reference standard, utilize these spectroscopic markers.
1H-NMR Interpretation (CDCl₃, 400 MHz)
| Shift (δ) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.51 | Singlet (Broad) | 1H | –OH | Diagnostic: Extremely downfield due to strong intramolecular H-bond with –NO₂. |
| 8.05 | Doublet (J=2.5 Hz) | 1H | Ar-H (C3) | Deshielded by adjacent –NO₂ group. |
| 7.55 | dd (J=8.8, 2.5 Hz) | 1H | Ar-H (C5) | Coupling with C3 and C6 protons. |
| 7.10 | Doublet (J=8.8 Hz) | 1H | Ar-H (C6) | Shielded relative to C3; ortho to hydroxyl. |
| 1.33 | Singlet | 9H | –C(CH₃)₃ | Characteristic tert-butyl signal. |
Infrared Spectroscopy (FT-IR)
-
3200–3500 cm⁻¹: Weak/Broad O-H stretch (suppressed by H-bonding).
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1530 & 1350 cm⁻¹: Strong N-O asymmetric and symmetric stretches (Nitro group).
Applications in Drug Discovery & Agrochemicals
4-tBu-2-NP serves as a "lipophilic anchor" in molecular design.
Benzoxazole Scaffolds
Reduction of the nitro group yields 2-amino-4-tert-butylphenol [1]. This intermediate condenses with carboxylic acids or aldehydes to form 5-tert-butylbenzoxazoles.
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Utility: These derivatives mimic the tyrosine residue in protein-ligand interactions but possess enhanced metabolic stability due to the steric bulk of the tert-butyl group.
Agrochemical Actives
The compound acts as a precursor to acaricides and fungicides.[4] The tert-butyl group increases the partition coefficient (LogP), enhancing cuticular penetration in plant leaves and insect exoskeletons [2].[4]
Figure 2: Downstream application map demonstrating the versatility of the 4-tBu-2-NP scaffold.
Handling & Safety (MSDS Highlights)
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GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][4][9] 2A (H319), STOT SE 3 (H335).[2][4]
-
Handling: Use a dust mask (N95) if solid; handle liquid melt with nitrile gloves.
-
Storage: Store below 25°C. The compound is sensitive to light (discolors to dark red/brown); store in amber vials [3].
References
-
Sigma-Aldrich. 2-Amino-4-tert-butylphenol Product Sheet & Applications. Retrieved from .
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National Institutes of Health (NIH). PubChem Compound Summary: 4-tert-Butyl-2-nitrophenol (CID 18661). Retrieved from .
-
Thermo Fisher Scientific. Safety Data Sheet: 4-Nitrophenol (Analogous Handling). Retrieved from .
-
BenchChem. Synthesis of 2-(Tert-butyl)-4-nitrophenol and Isomers. Retrieved from .
Sources
- 1. Phenol, 4-(1,1-dimethylethyl)-2-nitro- | C10H13NO3 | CID 18661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-tert-Butyl-2-nitrophenol 97 3279-07-0 [sigmaaldrich.com]
- 3. 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. CN104938484A - Application of 2,4-di-tert-butylphenol and acaricide - Google Patents [patents.google.com]
- 5. CAS 3279-07-0: 2-Nitro-4-tert-butylphenol | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol - Google Patents [patents.google.com]
- 9. chemos.de [chemos.de]
